1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine is a compound with the molecular formula and a molecular weight of 346.3 g/mol. It is classified as a piperazine derivative, which is a common structure in various pharmaceuticals and research chemicals. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders and other therapeutic areas.
The synthesis of 1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine typically involves several steps, utilizing various chemical reactions to build the piperazine core and introduce the benzyl and bromo-methylpyridine substituents.
Methods:
The structure of 1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine can be represented using various chemical notation systems:
InChI=1S/C17H20BrN3/c1-14-11-16(18)12-19-17(14)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3
CC1=CC(=CN=C1N2CCN(CC2)CC3=CC=CC=C3)Br
This structure indicates that the compound contains a piperazine ring substituted with a benzyl group and a bromo-methylpyridine moiety, contributing to its biological activity.
1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine can participate in various chemical reactions due to its functional groups:
Reactions:
The physical and chemical properties of 1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine are crucial for its application in research:
Physical Properties:
Chemical Properties:
1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine has several scientific uses:
Piperazine derivatives represent a cornerstone of modern medicinal chemistry, with their six-membered ring containing two nitrogen atoms enabling versatile interactions with biological targets. Originally isolated from black pepper (Piper nigrum), the piperazine scaffold gained therapeutic prominence in the mid-20th century when researchers at Lederle Laboratories discovered the potent antifilarial activity of 1,4-disubstituted piperazines [6] [9]. This breakthrough catalyzed extensive exploration of piperazine-based compounds across diverse therapeutic areas.
Statistical analyses reveal piperazine as the third most utilized N-heterocycle in FDA-approved drugs, surpassed only by piperidine and pyridine [9]. Its privileged status stems from:
Table 1: Evolution of Piperazine-Containing Therapeutics
Era | Therapeutic Class | Representative Drug | Key Indication |
---|---|---|---|
1950s | Anthelmintics | Diethylcarbamazine | Filariasis |
1970s | Antidepressants | Trifluoperazine | Schizophrenia |
1990s | Antiretrovirals | Indinavir | HIV/AIDS |
2000s | Antipsychotics | Aripiprazole | Bipolar disorder |
2010s | Anticancer agents | Vandetanib | Thyroid cancer |
Contemporary research has expanded piperazine applications to over 15 therapeutic categories, including antibacterials (ciprofloxacin), antifungals (voriconazole), and antivirals [2] [6]. The scaffold's exceptional target promiscuity enables activity against G-protein-coupled receptors, ion channels, and enzymes—validating its designation as a "privileged scaffold" in drug discovery [6] [9].
1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine (CAS 1220030-59-0) exemplifies strategic pharmacophore hybridization, merging a benzylpiperazine motif with a brominated methylpyridine unit. This molecular architecture incorporates three key pharmacophoric elements:
Table 2: Molecular Descriptors of 1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₇H₂₀BrN₃ | Hybrid heterocyclic framework |
Molecular Weight | 346.27 g/mol | Within optimal range for CNS penetration |
SMILES | CC1=CC(Br)=CN=C1N2CCN(CC3=CC=CC=C3)CC2 | Precise atom connectivity specification |
Hydrogen Bond Acceptors | 3 | Enhanced target binding capacity |
Bromine Position | C5 of pyridine | Site-selective functionalization handle |
This hybrid architecture demonstrates targeted molecular design principles: the piperazine linker enables spatial separation of hydrophobic (benzyl) and electron-deficient (bromopyridyl) domains, while maintaining conformational flexibility for target adaptation. Computational analyses confirm the compound's drug-like properties, with calculated LogP values of 3.2 ± 0.3 indicating favorable membrane permeability [1] [10].
Recent applications highlight its utility in developing PARP-1 inhibitors through conjugation with naphthoquinone systems. The bromine site specifically enables Pd-catalyzed cross-coupling to generate derivatives with sub-micromolar IC₅₀ values against cancer cell lines . Additional research has exploited the C5-bromine for synthesizing HIV-1 inhibitors via Buchwald-Hartwig amination, yielding compounds with dual-action mechanisms against reverse transcriptase and integrase enzymes [9].
Table 3: Hybrid Compounds Derived from 1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine
Hybrid Structure | Therapeutic Target | Biological Activity |
---|---|---|
Quinone-piperazine conjugates | PARP-1 enzyme | IC₅₀ = 0.28 μM (breast cancer cells) |
Triazole-linked analogs | HIV-1 reverse transcriptase | EC₅₀ = 3.7 nM (MT-4 cells) |
Benzimidazole-piperazine hybrids | Serotonin receptors | Kᵢ = 8.2 nM (5-HT₁ₐ) |
Palladium-catalyzed aryl derivatives | Tubulin polymerization | GI₅₀ = 1.8 μM (hepatocellular carcinoma) |
The compound's synthetic versatility is evidenced by commercial availability through major chemical suppliers (Alchem Pharmatech, BLD Pharmatech) with purity specifications >95%, facilitating ongoing drug discovery efforts [1] [4]. Current research focuses on developing next-generation kinase inhibitors and antimicrobial agents by exploiting the C5-bromine for carbon-carbon and carbon-heteroatom bond formation, demonstrating how this hybrid scaffold continues to enable rational pharmacophore design across therapeutic domains.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: